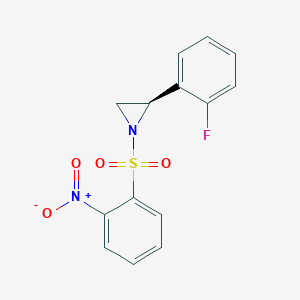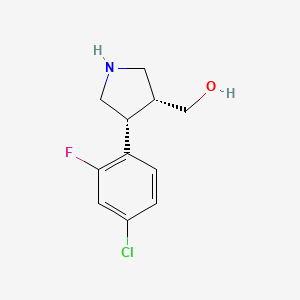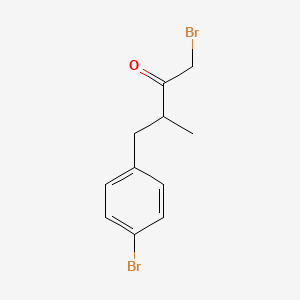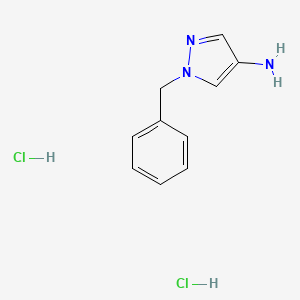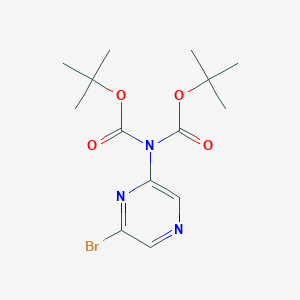
3-Methyl-4-oxochroman-7-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-4-oxochroman-7-carboxylic acid is an organic compound belonging to the chroman family It is characterized by a chroman ring system with a methyl group at the 3-position, a keto group at the 4-position, and a carboxylic acid group at the 7-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-4-oxochroman-7-carboxylic acid typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method includes the condensation of 3-methyl-4-hydroxycoumarin with malonic acid in the presence of a strong acid like sulfuric acid, followed by decarboxylation and oxidation steps.
Industrial Production Methods: Industrial production of this compound may involve more scalable processes, such as the use of continuous flow reactors to ensure consistent quality and yield. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis.
Types of Reactions:
Oxidation: The keto group at the 4-position can undergo oxidation to form various oxidized derivatives.
Reduction: The keto group can also be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The carboxylic acid group can participate in esterification reactions with alcohols in the presence of acid catalysts to form esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alcohols and acid catalysts like sulfuric acid for esterification.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: 3-Methyl-4-hydroxychroman-7-carboxylic acid.
Substitution: Esters of this compound.
科学的研究の応用
Chemistry: In synthetic organic chemistry, 3-Methyl-4-oxochroman-7-carboxylic acid is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: This compound has been studied for its potential biological activities, including anti-inflammatory and antioxidant properties. It serves as a scaffold for the development of bioactive molecules.
Medicine: Research has explored its potential as a lead compound in drug discovery, particularly for conditions involving oxidative stress and inflammation.
Industry: In the material science industry, derivatives of this compound are investigated for their use in the development of new materials with specific properties, such as UV absorbers and stabilizers.
作用機序
The biological effects of 3-Methyl-4-oxochroman-7-carboxylic acid are primarily attributed to its ability to interact with various molecular targets. The keto and carboxylic acid groups can form hydrogen bonds with enzymes and receptors, modulating their activity. The compound may also act as an antioxidant by scavenging free radicals and reducing oxidative stress.
類似化合物との比較
4-Hydroxycoumarin: Lacks the methyl group and carboxylic acid group, primarily used as an anticoagulant.
Chromone: Similar core structure but lacks the keto and carboxylic acid groups.
Coumarin: Similar structure but lacks the keto group at the 4-position and the carboxylic acid group at the 7-position.
Uniqueness: 3-Methyl-4-oxochroman-7-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both the keto and carboxylic acid groups allows for diverse chemical transformations and interactions with biological targets, making it a versatile compound in research and industrial applications.
特性
IUPAC Name |
3-methyl-4-oxo-2,3-dihydrochromene-7-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4/c1-6-5-15-9-4-7(11(13)14)2-3-8(9)10(6)12/h2-4,6H,5H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHYKIEVRZRROCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C(C1=O)C=CC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Pyrrolo[3,4-c]pyrazole-5(1H)-carboxylic acid, 3-amino-4,6-dihydro-6,6-dimethyl-1-(1-oxopropoxy)-, 1,1-dimethylethyl ester](/img/structure/B8076959.png)

